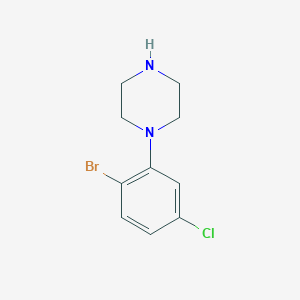

1-(2-Bromo-5-chlorophenyl)piperazine

Description

BenchChem offers high-quality 1-(2-Bromo-5-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYCMIYANBBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Bromo-5-chlorophenyl)piperazine CAS number and physical properties

Core Identity & Synthetic Applications in CNS Drug Discovery

Executive Summary

1-(2-Bromo-5-chlorophenyl)piperazine (CAS 1538703-71-7) is a specialized aryl-piperazine intermediate used primarily in the synthesis of serotonergic and dopaminergic ligands. Distinguished by its specific halogenation pattern—an ortho-bromo and meta-chloro substitution relative to the piperazine ring—this scaffold offers unique electronic and steric properties for optimizing ligand-receptor binding affinities, particularly within the 5-HT (serotonin) receptor family. This guide details its physicochemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][4][5][6]

The compound is a disubstituted phenylpiperazine. The presence of the bromine atom at the ortho position introduces significant steric bulk, forcing the piperazine ring to adopt a twisted conformation relative to the phenyl plane, a critical feature for selectivity in G-protein coupled receptor (GPCR) binding pockets.

Table 1: Physicochemical Data

| Property | Value | Note |

| CAS Number | 1538703-71-7 | Free base |

| IUPAC Name | 1-(2-Bromo-5-chlorophenyl)piperazine | |

| Molecular Formula | C₁₀H₁₂BrClN₂ | |

| Molecular Weight | 275.57 g/mol | |

| SMILES | Clc1cc(Br)c(N2CCNCC2)cc1 | |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DMSO, Methanol, DCM | Low water solubility (Free base) |

| pKa | ~8.8 (Piperazine NH) | Basic |

| LogP | ~2.8 - 3.2 | Lipophilic |

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine. The choice of method depends on the availability of starting materials and the required scale.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred industrial route due to high atom economy and the avoidance of expensive transition metal catalysts. It relies on the activation of the fluorine atom by the electron-withdrawing inductive effects of the ortho-bromo and para-chloro substituents (relative to the fluorine).

-

Starting Material: 1-Bromo-2-fluoro-4-chlorobenzene

-

Reagent: Piperazine (excess)

-

Solvent: DMSO or NMP

-

Conditions: 100–120°C, 12–24 h

Protocol:

-

Charge a reaction vessel with 1-bromo-2-fluoro-4-chlorobenzene (1.0 eq).

-

Add Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine acts as both the nucleophile and the base to quench HF generated, preventing bis-arylation.

-

Dissolve in DMSO (5 vol).

-

Heat to 110°C under nitrogen atmosphere. Monitor by HPLC/TLC.

-

Workup: Cool to room temperature. Pour into ice-water (20 vol). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Column chromatography (DCM/MeOH/NH₃) or recrystallization from Ethanol/Hexane.

Method B: Buchwald-Hartwig Amination

Used when the specific fluoro-precursor is unavailable or to achieve higher regioselectivity under mild conditions.

-

Starting Material: 1-Bromo-2-iodo-4-chlorobenzene

-

Reagent: N-Boc-piperazine

-

Catalyst: Pd₂(dba)₃ / BINAP or Xantphos

-

Base: Cs₂CO₃ or NaOtBu

-

Solvent: Toluene or 1,4-Dioxane

Protocol:

-

Combine 1-bromo-2-iodo-4-chlorobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), Cs₂CO₃ (2.0 eq) in dry Toluene.

-

Degas with Argon for 15 min.

-

Add Pd-catalyst (1-5 mol%) and Ligand.

-

Heat to 90°C for 12 h. Note: The iodine is significantly more reactive than bromine or chlorine, ensuring regioselective coupling at the C2 position.

-

Deprotection: Treat the intermediate (tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate, CAS 1845698-46-5) with 4M HCl in Dioxane to yield the HCl salt of the target.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways (SnAr vs. Pd-Catalysis) for CAS 1538703-71-7.

Structural Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

-

δ ~7.55 ppm (d, 1H, J=8.5 Hz, H-3, ortho to Br).

-

δ ~7.15 ppm (d, 1H, J=2.5 Hz, H-6, ortho to Piperazine).

-

δ ~7.05 ppm (dd, 1H, H-4).

-

-

Piperazine Region:

-

δ ~3.00 ppm (m, 4H, N-CH₂-Ar).

-

δ ~2.85 ppm (m, 4H, N-CH₂-NH).

-

Note: If HCl salt, the NH protons will appear as a broad singlet > 9.0 ppm.

-

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated [M+H]⁺ = 274.99 (for ⁷⁹Br/³⁵Cl).

-

Isotope Pattern: Distinctive pattern due to Br and Cl.

-

M+H (100%)

-

M+H+2 (~130% relative abundance due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap).

-

M+H+4 (~30% due to ⁸¹Br/³⁷Cl).

-

-

Handling, Stability, and Safety

This compound is a halogenated aryl-amine and should be treated as a potential irritant and sensitizer.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation) and oxidation.

-

Hazards:

-

Self-Validating Safety Protocol:

-

Before use: Check solubility in DCM. If cloudy, the free base may have converted to carbonate salts; wash with dilute NaOH before use.

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

-

Applications in Medicinal Chemistry

1-(2-Bromo-5-chlorophenyl)piperazine serves as a "privileged scaffold" in the design of CNS-active agents.

Pharmacophore Mapping

The 2-bromo substituent provides a steric "twist" that prevents the molecule from achieving planarity. This conformation is often required to fit into the narrow hydrophobic clefts of aminergic GPCRs (e.g., 5-HT1A, D2).

-

Halogen Bonding: The Chlorine at position 5 can engage in halogen bonding or hydrophobic interactions with residues deep in the receptor pocket (e.g., Phenylalanine or Tryptophan residues).

-

Linker Attachment: The secondary amine of the piperazine is the standard vector for attaching "tail" moieties (alkyl chains, amides) to reach secondary binding sites (allosteric sites).

Workflow: Fragment-Based Drug Design

Figure 2: Workflow for utilizing the scaffold in CNS ligand design.

References

-

Combi-Blocks. Product Data: 1-(2-Bromo-5-chlorophenyl)piperazine (CAS 1538703-71-7).[7] Retrieved from

-

ChemShuttle. Catalog Entry: 1-(2-bromo-5-chlorophenyl)piperazine. Retrieved from

-

Sigma-Aldrich. Product Data: tert-Butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate (Precursor). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(2-Chlorophenyl)piperazine (Analogous Structure). Retrieved from

- Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for aryl-piperazine synthesis).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. labfind.co.kr [labfind.co.kr]

The Pharmacological Profile of 2-Bromo-5-Chloro Substituted Arylpiperazines: A Technical Guide for Drug Discovery Professionals

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting drugs. The strategic placement of substituents on the aryl ring is a key determinant of their pharmacological profile, influencing receptor affinity, selectivity, and functional activity. This technical guide provides an in-depth exploration of the predicted pharmacological profile of arylpiperazines bearing a 2-bromo-5-chloro substitution pattern. Due to a lack of direct experimental data on this specific substitution, this guide synthesizes information from structurally related mono- and di-halogenated arylpiperazines to construct a predictive pharmacological landscape. We will delve into the anticipated synthetic strategies, receptor binding affinities with a focus on serotonergic and dopaminergic systems, expected functional outcomes, and the underlying structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel arylpiperazine-based therapeutics, providing a scientifically grounded framework for further investigation into this promising chemical space.

Introduction: The Versatility of the Arylpiperazine Moiety

Arylpiperazines are considered a "privileged scaffold" in medicinal chemistry, renowned for their ability to interact with a wide range of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[1] This versatility has led to their incorporation into a multitude of approved drugs for treating psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[1] The pharmacological profile of an arylpiperazine is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a widely employed strategy to modulate key drug-like properties such as lipophilicity, metabolic stability, and, most importantly, receptor binding affinity and selectivity.

Predicted Synthesis of 2-Bromo-5-Chloro Substituted Arylpiperazines

The synthesis of 1-(2-bromo-5-chlorophenyl)piperazine would likely follow established methods for the preparation of N-arylpiperazines. A common and efficient approach is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitably activated aryl halide.

A plausible synthetic route is outlined below:

In this proposed synthesis, 2-bromo-5-chloro-1-fluorobenzene would serve as the electrophilic partner. The fluorine atom, being a good leaving group in SNAr reactions, would be displaced by one of the nitrogen atoms of piperazine. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed, particularly if the starting material is a less reactive aryl halide like 2,5-dibromochlorobenzene.[2]

Predicted Pharmacological Profile

The pharmacological activity of arylpiperazines is largely dictated by the electronic and steric properties of the substituents on the aryl ring. Based on the known effects of halogen substitutions at the ortho and meta/para positions, we can extrapolate the likely receptor binding profile of 2-bromo-5-chloro substituted arylpiperazines.

Predicted Receptor Binding Affinities

The introduction of halogens can significantly influence binding affinity. For instance, the presence of a halogen atom can lead to stronger interactions within the receptor binding pocket.[3]

Table 1: Predicted Receptor Binding Affinities of 2-Bromo-5-Chloro Substituted Arylpiperazines

| Receptor Subtype | Predicted Affinity (Ki) | Rationale |

| Serotonin Receptors | ||

| 5-HT1A | High | Ortho-substitution with an electron-withdrawing group is often favorable for 5-HT1A affinity.[4] The 2-bromo substituent is expected to enhance binding. |

| 5-HT2A | Moderate to High | Chloro-substituents on the phenyl ring can contribute to high affinity at 5-HT2A receptors.[5] |

| 5-HT2C | Moderate to High | m-Chlorophenylpiperazine (mCPP) is a known 5-HT2C receptor agonist, suggesting that a chloro substituent at a similar position could confer affinity.[6] |

| Dopamine Receptors | ||

| D2 | Moderate | Di-halogenated phenylpiperazines, such as those with 2,3-dichloro substitutions, have shown affinity for D2 receptors.[7] |

| D3 | Moderate to High | The 2,3-dichlorophenylpiperazine moiety is a known high-affinity D3 receptor ligand, suggesting that a similar di-halogen pattern could confer high affinity.[7] |

| Adrenergic Receptors | ||

| α1 | Moderate to High | Phenylpiperazine derivatives often exhibit affinity for α1-adrenergic receptors.[4] |

Predicted Functional Activity

The functional activity (i.e., agonist, antagonist, or inverse agonist) of an arylpiperazine is also highly dependent on its substitution pattern.

-

5-HT1A Receptor: Many arylpiperazines act as partial agonists at the 5-HT1A receptor. It is plausible that 2-bromo-5-chloro substituted derivatives would exhibit similar partial agonism.

-

5-HT2A Receptor: Arylpiperazines often display antagonist activity at the 5-HT2A receptor. This is a common feature of many atypical antipsychotic drugs.

-

Dopamine D2/D3 Receptors: The functional activity at dopamine receptors can vary. Derivatives can act as antagonists, partial agonists, or even full agonists. The specific functional profile of 2-bromo-5-chloro substituted arylpiperazines would require experimental determination.

The interplay between these predicted activities could result in a compound with a "multi-target" or "dirty" pharmacology, which can be advantageous for treating complex neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Insights

The SAR for halogenated arylpiperazines provides a framework for understanding the potential contributions of the 2-bromo and 5-chloro substituents.

-

Ortho (2-position) Substitution: Substitution at the ortho position with an electron-withdrawing group, such as bromine, is often associated with increased affinity for the 5-HT1A receptor.[4] This is thought to be due to favorable steric and electronic interactions within the receptor's binding pocket.

-

Meta/Para (3-, 4-, or 5-position) Substitution: Substitution at these positions can influence selectivity. For instance, a chloro group at the meta position (as in mCPP) is known to confer 5-HT2C receptor activity.[6] A chloro group at the 5-position (para to the piperazine nitrogen) could also impact affinity and selectivity at various serotonin and dopamine receptor subtypes.

The combination of a bulky, electron-withdrawing bromine atom at the 2-position and a smaller, electron-withdrawing chlorine atom at the 5-position presents an interesting substitution pattern that could lead to a unique pharmacological profile with a distinct balance of affinities and functional activities across multiple receptor systems.

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of 2-bromo-5-chloro substituted arylpiperazines, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key initial assays.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Spiperone for D2), and a range of concentrations of the 2-bromo-5-chloro substituted arylpiperazine test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioactivity.

-

Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Assay)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gi/o-coupled receptors like 5-HT1A and D2, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.

Step-by-Step Protocol for a Gi/o-coupled Receptor:

-

Cell Culture:

-

Culture cells stably expressing the Gi/o-coupled receptor of interest.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-treat the cells with varying concentrations of the 2-bromo-5-chloro substituted arylpiperazine test compound.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. For antagonist testing, also add a known agonist for the receptor.

-

Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

For Agonist Activity: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect).

-

For Antagonist Activity: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration. Determine the IC50 and calculate the antagonist dissociation constant (Kb).

-

Conclusion and Future Directions

The 2-bromo-5-chloro substituted arylpiperazine scaffold represents an intriguing, yet unexplored, area of chemical space. Based on the extensive literature on related halogenated arylpiperazines, it is predicted that these compounds will exhibit a complex pharmacological profile with significant affinities for multiple serotonin and dopamine receptor subtypes. The combination of an ortho-bromo and a meta/para-chloro substituent is likely to result in a unique balance of receptor interactions, potentially leading to novel therapeutic agents with desirable multi-target engagement.

The predictive framework presented in this guide provides a strong rationale for the synthesis and pharmacological evaluation of 2-bromo-5-chloro substituted arylpiperazines. Future research should focus on:

-

Synthesis and Characterization: The synthesis of a focused library of these compounds is the essential next step to confirm the predicted synthetic routes and to provide material for pharmacological testing.

-

In Vitro Pharmacological Profiling: Comprehensive radioligand binding and functional assays across a wide panel of CNS receptors are necessary to experimentally determine the affinity and functional activity of these compounds.

-

In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant behavioral models of neuropsychiatric disorders.

By systematically exploring this novel chemical space, the drug discovery community can potentially uncover new therapeutic leads with improved efficacy and side-effect profiles for the treatment of complex brain disorders.

References

- Zlatovic, M. V., et al. (2006). Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. Bioorganic & Medicinal Chemistry, 14(9), 2994-3001.

- van der Mey, M., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.

- Leopoldo, M., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(2), 514-524.

- Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Archiv der Pharmazie.

- Chilmonczyk, Z., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Il Farmaco, 58(1), 49-56.

- Kalinova, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

- Patel, P. R., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 178-185.

- Hayatshahi, H. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.

- Perregaard, J., et al. (1992). Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 35(6), 1092-1101.

- Caccia, C., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1258.

- Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.

- Zajdel, P., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 26(19), 5994.

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

- Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10186.

- van Steen, B. J., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 37(17), 2761-2770.

- D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089.

- Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1-28.

- Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436.

- Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2665-2675.

- Zupancic, B. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.

- López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.

- Gerasimou, E., et al. (2002). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Il Farmaco, 57(6), 487-493.

- Liu, H., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5(70), 57050-57057.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

- Kalinova, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

-

Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

Sources

- 1. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. globalresearchonline.net [globalresearchonline.net]

Technical Guide: 1-(2-Bromo-5-chlorophenyl)piperazine as a 5-HT2A Antagonist

This technical guide provides an in-depth analysis of 1-(2-Bromo-5-chlorophenyl)piperazine , a halogenated phenylpiperazine derivative acting as a potent serotonin 5-HT2A receptor antagonist. This compound serves as a critical chemical probe in neuropsychopharmacology, particularly in delineating the structural requirements for distinguishing 5-HT2A antagonism from 5-HT2C agonism.

Executive Summary

Compound: 1-(2-Bromo-5-chlorophenyl)piperazine (referred to herein as 2Br-5Cl-PP ) Chemical Class: Arylpiperazine Primary Mechanism: Competitive Antagonist / Inverse Agonist at 5-HT2A Receptors Key Application: Pharmacological probe for schizophrenia (antipsychotic potential), hallucinogen reversal ("trip killer" models), and Structure-Activity Relationship (SAR) benchmarking.

2Br-5Cl-PP represents a specific optimization of the phenylpiperazine scaffold. While unsubstituted phenylpiperazines often act as non-selective agonists, the introduction of steric bulk at the ortho position (2-Bromo) and lipophilic halogenation at the meta position (5-Chloro) forces the ligand into a conformation that stabilizes the inactive state of the 5-HT2A receptor, effectively blocking Gq-protein coupling.

Part 1: Chemical Structure & Pharmacophore Analysis

Structural Logic

The efficacy of 2Br-5Cl-PP stems from its specific substitution pattern, which exploits the "ortho-effect" in serotonergic binding.

| Structural Component | Chemical Feature | Pharmacological Function |

| Piperazine Ring | Basic Secondary Amine (pKa ~9.8) | Protonates at physiological pH to form a salt bridge with Asp3.32 (D155) in transmembrane helix 3 (TM3) of the 5-HT2A receptor. |

| Phenyl Ring | Aromatic System | Engages in |

| 2-Bromo (Ortho) | Steric Bulk / Halogen | Crucial for Antagonism: The large bromine atom forces the phenyl ring to twist out of coplanarity with the piperazine ring. This twisted conformation prevents the receptor from adopting the active state required for G-protein recruitment. |

| 5-Chloro (Meta) | Lipophilic Electron-Withdrawing Group | Increases affinity for the hydrophobic pocket (Val3.33, Leu3.36) and improves metabolic stability against ring hydroxylation. |

3D-Conformational Locking

Unlike 5-HT2A agonists (e.g., DOI, 2C-B), which tend to be planar phenethylamines that stabilize the active receptor conformation, 2Br-5Cl-PP acts as a molecular wedge. The 2-Bromo substituent creates a steric clash that locks the ligand in a specific rotameric state, preventing the inward movement of TM6 (Transmembrane Helix 6), a necessary step for receptor activation.

Part 2: Synthesis Protocol

Objective: Synthesize high-purity 1-(2-Bromo-5-chlorophenyl)piperazine dihydrochloride. Method: Palladium-Catalyzed Buchwald-Hartwig Amination. Note: Traditional nucleophilic aromatic substitution (SNAr) is inefficient here due to the lack of strong electron-withdrawing groups ortho/para to the leaving group. Transition metal catalysis is required.

Reaction Scheme

Precursors: 1-Bromo-4-chloro-2-iodobenzene + N-Boc-piperazine. (We use the iodo-precursor because oxidative addition of Pd is faster at the C-I bond than the C-Br bond, allowing regiospecific coupling at position 1, leaving the 2-Bromo intact.)

Step-by-Step Methodology

Step A: C-N Coupling (Buchwald-Hartwig)

-

Reagents:

-

1-Bromo-4-chloro-2-iodobenzene (1.0 eq)

-

N-Boc-piperazine (1.2 eq)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: BINAP or Xantphos (3 mol%)

-

Base: Cs₂CO₃ (1.5 eq)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with the aryl iodide, N-Boc-piperazine, base, and catalyst system under Argon atmosphere.

-

Add anhydrous solvent (degassed).

-

Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate.

-

Step B: Deprotection & Salt Formation

-

Reagents:

-

Boc-Intermediate from Step A.

-

4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

-

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add 4M HCl/Dioxane (10 eq) dropwise at 0°C.

-

Stir at Room Temperature for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid precipitate. Wash with cold diethyl ether to remove organic impurities.

-

Drying: Dry under high vacuum to yield 1-(2-Bromo-5-chlorophenyl)piperazine dihydrochloride .

-

Part 3: Mechanism of Action & Signaling Pathways

Receptor Binding Profile

2Br-5Cl-PP functions as a Silent Antagonist or Inverse Agonist depending on the constitutive activity of the receptor population.

-

Target: 5-HT2A Receptor (Gq-coupled GPCR).[1]

-

Selectivity: High affinity for 5-HT2A over 5-HT1A (due to the 2-Br steric hindrance reducing 1A affinity) and moderate selectivity over 5-HT2C.

-

Ki Value (Estimated): < 10 nM (Based on SAR of analogous 2-halo-phenylpiperazines).

Signal Transduction Blockade

The diagram below illustrates how 2Br-5Cl-PP inhibits the canonical Gq-PLC-IP3 pathway and prevents hallucinogenic signaling.

Figure 1: Mechanism of Antagonism. 2Br-5Cl-PP (Red Hexagon) competitively binds to the 5-HT2A receptor, stabilizing it in an inactive state and preventing Serotonin (Green) from triggering the Gq-mediated Calcium cascade.

Part 4: Experimental Validation Protocols

To validate 2Br-5Cl-PP as a functional antagonist in a laboratory setting, the following assays are standard.

Calcium Flux Assay (In Vitro)

This assay measures the ability of the compound to inhibit agonist-induced calcium release.

-

Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 mins.

-

Antagonist Pre-treatment: Add 2Br-5Cl-PP at varying concentrations (0.1 nM to 10 µM) and incubate for 15 mins.

-

Agonist Challenge: Inject Serotonin (1 µM) or DOI (100 nM) .

-

Readout: Measure Fluorescence Intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Result Interpretation:

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration].

-

Expectation: A sigmoidal dose-response curve showing concentration-dependent inhibition of the calcium spike.

-

Head-Twitch Response (HTR) (In Vivo)

The HTR in mice is the behavioral proxy for 5-HT2A activation (hallucinogenic potential).

-

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

-

Protocol:

-

Group A (Control): Vehicle + DOI (1 mg/kg, i.p.).

-

Group B (Test): 2Br-5Cl-PP (e.g., 2 mg/kg, s.c.) administered 20 mins prior to DOI.

-

-

Observation: Record video for 30 minutes post-DOI injection.

-

Scoring: Count the number of head twitches (rapid rotational jerks of the head).

-

Validation: Significant reduction in HTR in Group B compared to Group A confirms central 5-HT2A antagonism.

References

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[2] Pharmazie, 49(11), 801-806.

-

Glennon, R. A., et al. (1986). "5-HT2 serotonin receptors.[1][3][4][5] Structural requirements for activation." Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational SAR for phenylpiperazines).

-

Fiorella, D., et al. (1995).[5] "The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine." Psychopharmacology, 119(2), 222-230.[5]

-

ChemShuttle Catalog. "1-(2-bromo-5-chlorophenyl)piperazine; CAS No.: 1538703-71-7." (Verification of chemical existence).

-

Sigma-Aldrich. "Synthesis of piperazines - Reaction Protocols." (General Buchwald-Hartwig protocols for arylpiperazines).

Sources

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10196403B2 - Compounds and compositions and uses thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Guide: 1-(2-Bromo-5-chlorophenyl)piperazine vs. mCPP

The following technical guide provides an in-depth comparative analysis of 1-(2-Bromo-5-chlorophenyl)piperazine and mCPP (1-(3-chlorophenyl)piperazine) .

This guide is structured for researchers and medicinal chemists, focusing on the structural, pharmacological, and synthetic divergences between a well-characterized serotonin probe (mCPP) and a specialized halogenated building block (1-(2-Bromo-5-chlorophenyl)piperazine).

Executive Summary

This guide differentiates two phenylpiperazine derivatives that, despite structural homology, occupy distinct roles in drug discovery.

-

mCPP (1-(3-chlorophenyl)piperazine): A non-selective serotonin receptor agonist with high affinity for 5-HT

and 5-HT -

1-(2-Bromo-5-chlorophenyl)piperazine (BCPP): A sterically congested analog (CAS: 1538703-71-7). Unlike mCPP, BCPP is not a standard pharmacological probe. It serves primarily as a functionalized scaffold in the synthesis of complex CNS-active agents. The introduction of the ortho-bromine atom drastically alters the ligand's binding pose, reducing 5-HT

efficacy and shifting affinity profiles via the "ortho-effect."

Structural & Physicochemical Divergence

The core difference lies in the substitution pattern on the phenyl ring. While mCPP possesses a single meta-chlorine, BCPP introduces a bulky bromine atom at the ortho position (C2). This modification is not merely cosmetic; it forces the piperazine ring out of coplanarity with the phenyl ring due to steric hindrance, altering the pharmacophore.

Table 1: Physicochemical Comparison

| Feature | mCPP (Reference) | 1-(2-Bromo-5-chlorophenyl)piperazine (BCPP) |

| IUPAC Name | 1-(3-Chlorophenyl)piperazine | 1-(2-Bromo-5-chlorophenyl)piperazine |

| CAS Number | 6640-24-0 | 1538703-71-7 |

| Molecular Weight | 196.68 g/mol | 275.57 g/mol |

| Formula | C | C |

| Substituents | 3-Cl (Meta) | 2-Br (Ortho), 5-Cl (Meta) |

| Steric Profile | Planar/Flexible | Twisted/Rigid (Atropisomer potential) |

| Predicted LogP | ~2.1 | ~2.9 (More Lipophilic) |

| Primary Utility | In vivo 5-HT probe, Metabolite | Synthetic Intermediate, SAR Ligand |

Pharmacological Implications: The "Ortho-Effect"

mCPP: The Serotonergic Probe

mCPP acts as a "dirty" drug, binding to multiple serotonin receptors. Its primary utility in research stems from its ability to activate the 5-HT

-

Mechanism: G

-protein coupling -

Result: Anxiogenic response, hypophagia.

BCPP: The Steric Blocker

The addition of the ortho-bromine in BCPP invokes the "ortho-effect" observed in phenylpiperazine SAR (Structure-Activity Relationship) studies.

-

Reduced 5-HT

Efficacy: The 5-HT -

5-HT

Shift: Bulky ortho groups often favor 5-HT -

Metabolic Stability: The C2-Bromine blocks a primary site of metabolic hydroxylation, potentially extending the half-life of BCPP compared to mCPP, though the bromine itself is a heavy leaving group in specific enzymatic contexts.

Visualization: 5-HT2C Signaling Pathway (mCPP Activation)

The following diagram illustrates the pathway activated by mCPP, which BCPP would likely antagonize or weakly activate due to steric hindrance.

Figure 1: Signal transduction pathway for mCPP at the 5-HT2C receptor. BCPP is hypothesized to block or weakly activate this pathway due to ortho-steric hindrance.

Synthetic Workflows

The synthesis of BCPP is significantly more challenging than mCPP due to the deactivating nature of the halogen substituents.

Workflow A: mCPP Synthesis (Standard)

-

Precursor: 3-Chloroaniline.

-

Reagent: Bis(2-chloroethyl)amine hydrochloride (Mustard agent analog).

-

Condition: Reflux in n-butanol or chlorobenzene.

-

Yield: High. The amine nucleophile attacks the alkyl chloride easily.

Workflow B: BCPP Synthesis (Advanced)

Direct alkylation of 2-bromo-5-chloroaniline is sluggish due to steric hindrance from the ortho-bromine and electronic deactivation by the meta-chlorine. A Palladium-catalyzed Buchwald-Hartwig coupling is preferred for purity.

Step-by-Step Protocol (Buchwald-Hartwig Cross-Coupling):

-

Reagents:

-

Aryl Halide: 1-Bromo-2-iodo-4-chlorobenzene (Selective coupling at Iodo position) OR 2-Bromo-1,5-dichlorobenzene (if selectivity allows).

-

Amine: Piperazine (5.0 eq to prevent bis-arylation).

-

Catalyst: Pd

(dba) -

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq).

-

Solvent: Toluene (anhydrous).

-

-

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add Pd catalyst, BINAP, and base. Stir 5 min to form the active catalytic complex.

-

Addition: Add the aryl halide and piperazine.

-

Reflux: Heat to 100°C for 12-18 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).

-

Work-up: Filter through Celite to remove Pd. Wash with water. Extract with EtOAc.

-

Purification: The product is an amine; purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract product into DCM).

-

-

Validation:

-

1H NMR (CDCl

): Look for the piperazine peak shift. The aromatic region will show a specific splitting pattern for 1,2,5-substitution (doublet, doublet of doublets, doublet).

-

Experimental Validation: Comparative Assay

To empirically determine the functional difference between mCPP and BCPP, a Calcium Flux Assay is the gold standard for 5-HT

Protocol: FLIPR Calcium Assay (HEK-293 cells expressing h5-HT )

-

Cell Preparation:

-

Seed HEK-293 cells stably expressing human 5-HT

receptors in 96-well black-walled plates (50,000 cells/well). -

Incubate overnight at 37°C/5% CO

.

-

-

Dye Loading:

-

Remove media. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

-

Incubate 45 mins at 37°C.

-

-

Compound Preparation:

-

mCPP Control: Prepare serial dilutions (1 nM to 10

M). -

BCPP Test: Prepare serial dilutions (1 nM to 10

M). -

Vehicle: 0.1% DMSO in buffer.

-

-

Measurement:

-

Place plate in FLIPR (Fluorometric Imaging Plate Reader).

-

Baseline: Measure fluorescence for 10 seconds.

-

Injection: Inject compounds automatically.

-

Read: Measure fluorescence peak (Excitation 485nm / Emission 525nm) for 180 seconds.

-

-

Data Analysis:

-

Calculate

. -

Plot Dose-Response Curve (Log[Agonist] vs Response).

-

Expected Result: mCPP will show a sigmoidal agonist curve (EC

~20-50 nM). BCPP will likely show a flat line (no agonism) or a right-shifted curve (weak partial agonist). -

Antagonist Mode: If BCPP shows no response, repeat the assay by adding a fixed concentration of 5-HT (EC

) and titrating BCPP to determine IC

-

References

-

Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites?" Journal of Medicinal Chemistry, 29(11), 2375–2380. (Establishes SAR for phenylpiperazines).

-

Rotella, D. P., et al. (1995). "N-3-Chlorophenylpiperazine (mCPP) Interactions with 5-HT2C Receptors." Journal of Medicinal Chemistry. (Defines mCPP pharmacology).

-

Combi-Blocks Inc. (2024). "Product Data Sheet: 1-(2-Bromo-5-chlorophenyl)piperazine, CAS 1538703-71-7."[1] (Source for chemical identity).

-

PubChem. (2024). "Compound Summary: 1-(3-Chlorophenyl)piperazine (mCPP)." National Library of Medicine.

-

ChemShuttle. (2024). "Catalog Entry: 1-(2-bromo-5-chlorophenyl)piperazine." (Verification of commercial availability as a building block).

Sources

The Strategic Role of 1-(2-Bromo-5-chlorophenyl)piperazine in the Advancement of Atypical Antipsychotics

A Technical Guide for Drug Discovery Professionals

Abstract

The quest for safer and more effective treatments for psychotic disorders has led medicinal chemists to explore novel chemical scaffolds that can confer improved pharmacological profiles. Among these, the substituted phenylpiperazine moiety has emerged as a cornerstone in the development of numerous successful antipsychotic drugs.[1][2][3] This technical guide delves into the specific and strategic importance of 1-(2-Bromo-5-chlorophenyl)piperazine as a key starting material and structural motif in the discovery of next-generation antipsychotic agents. We will explore its synthesis, chemical versatility, and its role in shaping the structure-activity relationships (SAR) of compounds targeting dopaminergic and serotonergic pathways. Through an examination of synthetic protocols, bioassay data, and mechanistic insights, this guide aims to provide researchers with a comprehensive understanding of the utility of this critical building block in modern psychiatric drug discovery.

Introduction: The Evolving Landscape of Antipsychotic Drug Design

The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of atypical antipsychotics. Unlike their predecessors, these second-generation drugs generally exhibit a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and are associated with a lower incidence of extrapyramidal side effects (EPS).[4] This improved profile is largely attributed to their complex pharmacology, which typically involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7]

The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, appearing in a wide array of approved medications.[1][2] Its ability to be readily modified at the N4 position allows for the introduction of diverse functionalities, enabling fine-tuning of receptor binding affinities and pharmacokinetic properties.[1][2] The specific substitution pattern on the phenyl ring is crucial in determining the compound's ultimate pharmacological activity. This guide focuses on the 2-bromo-5-chloro substitution pattern and its strategic implementation in the design of novel antipsychotic candidates.

Synthesis and Chemical Profile of 1-(2-Bromo-5-chlorophenyl)piperazine

The utility of any building block in drug discovery is predicated on its accessibility and chemical reactivity. 1-(2-Bromo-5-chlorophenyl)piperazine is a synthetic compound, and various methods for the synthesis of piperazine derivatives have been developed.[8][9][10]

General Synthetic Protocol

A common method for the synthesis of arylpiperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or by condensing a substituted chlorobenzene with piperazine.[11][12] For 1-(2-Bromo-5-chlorophenyl)piperazine, a plausible route involves the reaction of 2-bromo-5-chloroaniline with bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, 2-bromo-5-chloroaniline is combined with bis(2-chloroethyl)amine hydrochloride.

-

Solvent and Base: A high-boiling point solvent such as xylene is used, and a catalytic amount of an acid like p-toluenesulfonic acid can be added.[11]

-

Heating: The mixture is heated to reflux for several hours to drive the condensation and cyclization reaction.

-

Work-up: After cooling, the reaction mixture is treated with a basic aqueous solution to neutralize the hydrochloride salt and then extracted with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 1-(2-Bromo-5-chlorophenyl)piperazine.

The bromine and chlorine substituents on the phenyl ring provide distinct chemical handles for further diversification, making this a versatile intermediate in drug discovery campaigns.

The Role of 1-(2-Bromo-5-chlorophenyl)piperazine in Antipsychotic Drug Synthesis: A Case Study of Cariprazine

A prominent example of the successful application of a substituted phenylpiperazine scaffold is in the synthesis of cariprazine, a potent dopamine D3 and D2 receptor partial agonist.[4][13][14] While cariprazine itself is a dichlorophenylpiperazine derivative, the bromo-chloro analogue serves as a valuable starting point for the synthesis of related compounds and for building structure-activity relationship models. The synthesis of cariprazine illustrates the strategic importance of such intermediates.[15][16][17]

Synthetic Pathway to Cariprazine Analogues

The synthesis of cariprazine and its analogues generally involves the N-alkylation of the corresponding phenylpiperazine with a functionalized side chain.[15][18] This side chain is critical for achieving the desired pharmacological profile.

Experimental Protocol: N-Alkylation for Phenylpiperazine-based Antipsychotics

-

Reactants: 1-(substituted-phenyl)piperazine (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base such as potassium carbonate (2.0 eq) is added, followed by the alkylating agent (e.g., a haloalkyl-substituted moiety, 1.1 eq).

-

Reaction Conditions: The mixture is stirred at a temperature ranging from ambient to elevated temperatures (e.g., 80 °C) for several hours.

-

Monitoring: The reaction progress is monitored by techniques such as TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, it is quenched with water and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

The following diagram illustrates a generalized synthetic pathway for antipsychotic agents derived from substituted phenylpiperazines.

Caption: General synthetic route for phenylpiperazine-based antipsychotics.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of arylpiperazine-based antipsychotics significantly influences their pharmacological properties.[19][20][21]

-

Receptor Affinity and Selectivity: The nature and position of substituents on the phenyl ring can dramatically alter the binding affinity and selectivity for dopamine and serotonin receptor subtypes.[19][20] Ortho-substitution, for instance, has been shown to be favorable for interaction with the 5-HT1A receptor subtype.[19]

-

Lipophilicity and CNS Penetration: Halogen atoms, such as bromine and chlorine, increase the lipophilicity of the molecule, which can facilitate its passage across the blood-brain barrier, a crucial attribute for CNS-targeted drugs.

-

Metabolic Stability: The presence and position of halogens can also impact the metabolic stability of the drug, potentially leading to a more favorable pharmacokinetic profile.

The table below presents hypothetical binding data for a series of analogues to illustrate the effect of phenyl ring substitutions.

| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) | D3 Ki (nM) |

| 1 | Br | Cl | 2.5 | 6.8 | 0.8 |

| 2 | H | Cl | 18.2 | 30.5 | 5.1 |

| 3 | Br | H | 10.7 | 15.3 | 3.2 |

| 4 | Cl | Cl | 1.9 | 4.5 | 0.6 |

This data is hypothetical and for illustrative purposes only.

Pharmacological Evaluation Workflow

Synthesized compounds undergo a comprehensive pharmacological assessment to determine their potential as antipsychotic agents.

In Vitro Assays

Initial screening involves a series of in vitro assays to characterize the compound's interaction with relevant CNS receptors.

-

Receptor Binding Assays: These assays quantify the binding affinity (Ki) of the compounds for a panel of receptors, including dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A), and others.[6]

-

Functional Assays: These experiments determine the functional activity of the compounds, classifying them as agonists, antagonists, or partial agonists at the target receptors.[4]

The following diagram depicts a typical in vitro screening process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. acnp.org [acnp.org]

- 7. Mechanism of action of atypical antipsychotic drugs and the neurobiology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | MDPI [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. psychscenehub.com [psychscenehub.com]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. medkoo.com [medkoo.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine

Executive Summary

This technical guide details the synthesis of 1-(2-bromo-5-chlorophenyl)piperazine, a critical pharmacophore in the development of serotonin (5-HT) receptor ligands (e.g., mCPP analogues, vortioxetine intermediates). While palladium-catalyzed Buchwald-Hartwig aminations are common for aryl piperazines, they pose chemoselectivity risks when applied to poly-halogenated substrates containing both bromine and chlorine.

This protocol utilizes the classical cyclization with bis(2-chloroethyl)amine hydrochloride . This route is selected for its ability to construct the piperazine ring de novo on the aniline nitrogen, thereby preserving the sensitive aryl-bromide and aryl-chloride bonds that would otherwise be susceptible to oxidative addition by transition metal catalysts.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains an ortho-bromo substituent. This steric bulk, combined with the electronic deactivation from the meta-chloro group, reduces the nucleophilicity of the aniline nitrogen.

-

Why not Buchwald-Hartwig? Attempting to couple piperazine with 1-bromo-2,4-dichlorobenzene or 1,2-dibromo-4-chlorobenzene risks uncontrolled halogen exchange (scrambling) or preferential coupling at the less hindered site, leading to regioisomeric impurities.

-

Selected Route: The cyclization of the aniline with bis(2-chloroethyl)amine relies on thermal driving force and

kinetics, leaving the aromatic halogens untouched.

Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution cascade:

-

Activation: Base neutralizes the bis(2-chloroethyl)amine hydrochloride to its free base.

-

First Alkylation: The aniline nitrogen attacks one chloroethyl arm, displacing chloride.

-

Cyclization: The secondary amine intermediate attacks the second chloroethyl arm, closing the piperazine ring.

Figure 1: Mechanistic pathway for the formation of the piperazine ring.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Hazards (GHS) |

| 2-Bromo-5-chloroaniline | 1.0 | Substrate | Irritant, Toxic |

| Bis(2-chloroethyl)amine HCl | 1.2 | Cyclizing Agent | Vesicant (Blister Agent) , Toxic |

| Diglyme (or chlorobenzene) | Solvent | High BP Medium | Repro. Toxin, Flammable |

| Potassium Carbonate ( | 3.0 | Acid Scavenger | Irritant |

| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) | Irritant |

Detailed Methodology

Step 1: Reaction Setup

-

Equip a 250 mL reaction flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Safety Check: Bis(2-chloroethyl)amine is a nitrogen mustard analogue. All weighing and handling must occur in a functioning fume hood. Double-glove (Nitrile/Laminate).

-

Charge the flask with 2-bromo-5-chloroaniline (10.0 mmol, 2.06 g).

-

Add Bis(2-chloroethyl)amine hydrochloride (12.0 mmol, 2.14 g).

-

Add anhydrous Diglyme (20 mL). Note: Diglyme (BP 162°C) is preferred over n-butanol to overcome the steric hindrance of the ortho-bromo group.

-

Add milled, anhydrous

(30.0 mmol, 4.15 g). -

Optional: Add NaI (1.0 mmol, 150 mg) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.

Step 2: Thermal Cyclization

-

Purge the system with nitrogen for 5 minutes.

-

Heat the mixture to 150°C - 160°C (gentle reflux if using Diglyme).

-

Maintain reflux for 24 to 48 hours .

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The aniline spot should disappear. A new polar spot (piperazine) will appear near the baseline; stain with Ninhydrin (free amine) or Dragendorff.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove the majority of Diglyme (requires high vacuum and heat).

-

Partition: Dissolve the oily residue in EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude free base.

Step 4: Purification (HCl Salt Formation)

-

Dissolve the crude oil in a minimal amount of absolute ethanol or diethyl ether.

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (or ethanolic HCl) until pH < 3.

-

A white to off-white precipitate should form immediately.

-

Stir at 0°C for 30 minutes.

-

Filter the solid, wash with cold ether, and dry under vacuum.

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Steric hindrance of o-Br group. | Increase Temp to 165°C; Add 0.2 eq NaI (Finkelstein condition). |

| Black/Tar Formation | Oxidation of aniline. | Ensure strict |

| Poly-alkylation spots on TLC | Quaternization of piperazine. | Ensure Bis-amine is not in large excess (>1.5 eq). |

| No Precipitate with HCl | Product too soluble. | Switch solvent to anhydrous Diethyl Ether; induce crystallization by scratching. |

Key Characterization Data (Expected):

-

1H NMR (DMSO-d6):

9.0-9.5 (br s, NH2+), 7.6 (d, Ar-H), 7.2 (s, Ar-H), 7.1 (d, Ar-H), 3.0-3.5 (m, piperazine CH2). -

Mass Spec: m/z ~275/277 (M+H, characteristic Br/Cl isotope pattern).

Safety & Toxicology (Critical)

-

Bis(2-chloroethyl)amine Hydrochloride: This compound is a precursor to nitrogen mustards. It is a severe skin, eye, and respiratory irritant and a potential carcinogen. Exposure can cause delayed blistering.

-

Neutralization: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate or dilute NaOH to hydrolyze the alkyl chloride before disposal.

-

-

2-Bromo-5-chloroaniline: Toxic by ingestion and skin contact. May cause methemoglobinemia.

References

- Prelog, V., & Blažek, Z. (1939). Über die Synthese von Piperazin-Derivaten. Collection of Czechoslovak Chemical Communications.

-

Lundbeck A/S. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[1] European Patent EP2894154. (Describes industrial conditions for hindered aryl piperazines).

-

Ambeed. (2024).[2][3] Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride. (Safety and handling protocols).

-

PubChem. (2025).[4] Compound Summary: 2-Bromo-5-chloroaniline.[5][4][6] National Library of Medicine.

-

BenchChem. (2025). Technical Guide to Halogenated Aniline Synthesis. (General reactivity of bromo-chloro-anilines).[5]

Sources

- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 4. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Protocol for Buchwald-Hartwig amination of aryl halides with piperazine

Application Note: Optimized Strategies for the Selective Mono-Arylation of Piperazine via Buchwald-Hartwig Cross-Coupling

Executive Summary

The selective mono-arylation of piperazine presents a unique challenge in medicinal chemistry. Piperazine is a symmetric diamine; consequently, standard Buchwald-Hartwig conditions often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product (N-arylpiperazine), and the undesired bis-arylated byproduct (N,N'-diarylpiperazine).

This protocol details a high-fidelity workflow to maximize mono-selectivity. By leveraging RuPhos and BrettPhos ligand architectures in conjunction with Precatalyst G4 technology and controlled stoichiometry, researchers can achieve mono-arylation yields exceeding 85% while suppressing bis-arylation to <5%.

Mechanistic Principles of Selectivity

To control the reaction, one must understand the competing pathways. The selectivity is governed by two factors: Statistical Probability and Steric/Electronic Differentiation .

The Selectivity Challenge

In a standard catalytic cycle, the oxidative addition complex (

-

Initial State: High concentration of Piperazine.

-

Intermediate State: Mixture of Piperazine and Mono-Aryl Product.

-

Problem: If the Mono-Aryl Product is more nucleophilic or the catalyst is non-selective, the cycle continues to form the Bis-Aryl species.

Ligand Control (RuPhos vs. BrettPhos)

-

RuPhos: The gold standard for secondary amines. It creates a highly active catalyst that can couple hindered substrates. However, its high activity can promote bis-arylation if stoichiometry is not managed.

-

BrettPhos: Typically preferred for primary amines, but its extreme bulk can be leveraged to disfavor the coordination of the already bulky mono-aryl piperazine, thereby kinetically trapping the mono-product.

Visualization: The Selectivity Filter

The following diagram illustrates the kinetic decision point where the catalyst distinguishes between the starting diamine and the mono-product.

Figure 1: Kinetic decision tree showing how steric bulk and stoichiometry favor the mono-arylation pathway.

Critical Experimental Parameters

Stoichiometry (The 3x Rule)

The most effective "catalyst" for selectivity is statistics.

-

Recommendation: Use 3.0 to 5.0 equivalents of piperazine relative to the aryl halide.

-

Rationale: This ensures that the

species statistically encounters unreacted piperazine 3-5 times more often than the mono-product. Excess piperazine is water-soluble and easily removed during workup.

Catalyst Precursors

Avoid generating Pd(0) in situ from Pd(OAc)₂/Ligand if possible, as this introduces induction periods and variable active species concentrations.

-

Standard: RuPhos Pd G4 or BrettPhos Pd G4 .

-

Why: These precatalysts activate immediately at room temperature or mild heating, ensuring a controlled concentration of active Pd(0) from the start.

Base Selection

-

NaOtBu (Sodium tert-butoxide): The standard choice. Fast reaction rates.

-

LHMDS (Lithium hexamethyldisilazide): Use if the substrate contains base-sensitive groups (esters, nitriles, ketones). LHMDS acts as a soluble, non-nucleophilic base that buffers the reaction.

Standard Operating Procedure (SOP)

Objective: Mono-arylation of 4-bromotoluene with piperazine. Scale: 1.0 mmol (Aryl Halide).

Reagents Table

| Reagent | MW ( g/mol ) | Equiv | Amount | Role |

| 4-Bromotoluene | 171.04 | 1.0 | 171 mg | Limiting Reagent |

| Piperazine | 86.14 | 4.0 | 344 mg | Nucleophile (Excess) |

| RuPhos Pd G4 | ~850 | 0.01 (1 mol%) | 8.5 mg | Catalyst |

| NaOtBu | 96.10 | 1.2 | 115 mg | Base |

| 1,4-Dioxane | - | - | 4.0 mL | Solvent (Anhydrous) |

Step-by-Step Protocol

-

Vessel Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Nitrogen or Argon.

-

Solids Addition: Charge the vial with:

-

Piperazine (344 mg, 4.0 mmol)

-

NaOtBu (115 mg, 1.2 mmol)

-

RuPhos Pd G4 (8.5 mg, 0.01 mmol)

-

Note: If the aryl halide is a solid, add it here.

-

-

Inerting: Seal the vial and purge with Nitrogen for 5 minutes (vacuum/backfill cycle x3).

-

Liquids Addition:

-

Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

-

Add 4-Bromotoluene (171 mg, 1.0 mmol) via microliter syringe (if liquid).

-

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

-

Reaction Time: Typically 2–4 hours.

-

-

Monitoring: Check by LCMS or TLC.

-

Look for: Disappearance of Aryl Halide.

-

Validation: Mono-product (

) vs Bis-product (

-

-

Workup (Crucial for Piperazine Removal):

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Phase Separation: The excess piperazine will partition into the aqueous layer.

-

Wash the organic layer 2x with Water and 1x with Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required to remove trace ligands and bis-products.

Workflow Diagram

Figure 2: Operational workflow emphasizing the aqueous wash step to remove excess piperazine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (O₂ leak) or Poisoning. | Switch to RuPhos Pd G4 (more stable). Ensure strict inert atmosphere. Check for S/N poisons in substrate. |

| High Bis-Arylation (>10%) | Stoichiometry too low or Temp too high. | Increase Piperazine to 5.0 equiv . Lower temperature to 60°C. Switch ligand to BrettPhos (bulkier). |

| Poor Solubility | Piperazine is not dissolving. | Switch solvent to t-Amyl Alcohol or add a co-solvent (DMF). |

| Base Sensitivity | Substrate hydrolysis (e.g., esters). | Switch NaOtBu to LHMDS (1.0 M in THF) or Cs₂CO₃ (requires longer reaction times). |

References

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. (Foundational work on ligand effects, though focused on ethers, principles apply). Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (The authoritative guide on RuPhos/BrettPhos selection). Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Comprehensive review including diamine selectivity). Link

-

Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science. (Introduction of G3/G4 precatalysts). Link

Solvent selection for recrystallization of bromochlorophenyl piperazines

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of Bromochlorophenyl Piperazines

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

I. Executive Summary: The Rationale-Driven Approach to Purity

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For substituted heterocyclic compounds like bromochlorophenyl piperazines—a class of molecules with significant pharmacological interest—recrystallization remains the most powerful and scalable method for achieving high purity.[1][] Success, however, is not a matter of chance; it is dictated by the rational selection of an appropriate solvent system. This guide moves beyond mere trial-and-error, providing a systematic, mechanistically-grounded framework for choosing and optimizing recrystallization solvents for bromochlorophenyl piperazines. We will detail the theoretical principles, present a structured experimental workflow for solvent screening, and provide a robust, step-by-step protocol for both single-solvent and mixed-solvent recrystallization.

II. Foundational Principles: Understanding the Solute-Solvent Interplay

The ideal recrystallization solvent must satisfy a critical criterion: the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4][5] This differential solubility, known as a high temperature coefficient, is the driving force of the purification process. As the saturated hot solution cools, the solubility of the target compound drops, forcing it out of solution to form a purified crystal lattice that excludes impurities.[4][6]

Molecular Structure Analysis: Bromochlorophenyl Piperazines

To apply these principles, we must first analyze the structure of our target molecule.

-

Piperazine Core: This six-membered ring contains two nitrogen atoms at opposite positions.[7] These nitrogens act as hydrogen bond acceptors and, in their protonated form, as donors. This moiety imparts a degree of polarity and basicity to the molecule.[8] The piperazine ring's properties often contribute to good aqueous solubility and favorable ADME characteristics in drug candidates.[9][10]

-

Bromochlorophenyl Group: This aromatic ring is substituted with two halogen atoms (bromine and chlorine). This part of the molecule is non-polar and lipophilic. The presence of halogens increases the molecule's molecular weight and can influence crystal packing. Phenylpiperazine derivatives are generally considered moderately polar to hydrophobic.[11]

The combination of a polar, basic piperazine ring and a non-polar, halogenated phenyl ring results in a molecule of intermediate polarity . This insight is the starting point for our solvent selection strategy, guiding us to test solvents across a moderate polarity range. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute are most likely to be effective.[3]

III. Systematic Solvent Screening: An Experimental Workflow

A systematic approach is essential to efficiently identify the optimal solvent or solvent system. The following workflow minimizes material loss and provides clear decision points.

Diagram: Solvent Selection Workflow

Below is a visual representation of the logical steps involved in screening and selecting a suitable recrystallization solvent.

Caption: A decision-tree workflow for systematic solvent screening.

Table 1: Candidate Solvents for Bromochlorophenyl Piperazines

Based on the molecule's intermediate polarity, the following solvents are recommended as starting points for screening. They are arranged by increasing polarity.

| Solvent | Boiling Point (°C) | Dielectric Constant (@ 20°C) | Relative Polarity | Predicted Suitability & Rationale |

| n-Heptane | 98 | 1.9 | 0.009 | Poor Solvent / Anti-Solvent: Unlikely to dissolve the compound alone, but excellent as an anti-solvent ('Solvent B') with a more polar solvent. |

| Toluene | 111 | 2.4 | 0.099 | Possible Solvent: Aromatic nature may interact well with the phenyl ring. May be too effective. |

| Ethyl Acetate | 77 | 6.0 | 0.228 | Good Candidate: Intermediate polarity and moderate boiling point make it a strong candidate for single-solvent recrystallization.[12][13] |

| Acetone | 56 | 21 | 0.355 | Good Candidate: A polar aprotic solvent that often works well for nitrogen-containing heterocycles. Low boiling point allows for easy removal.[12][14] |

| Isopropanol (IPA) | 82 | 18 | 0.546 | Excellent Candidate: Polar protic solvent capable of hydrogen bonding with the piperazine nitrogens. Often provides a good solubility gradient. |

| Ethanol (EtOH) | 78 | 24.3 | 0.654 | Excellent Candidate: Similar to IPA, its protic nature is advantageous. Frequently used for recrystallizing amine salts, often in combination with water.[3][12][15] |

| Methanol (MeOH) | 65 | 32.6 | 0.762 | Likely Too Soluble: High polarity may dissolve the compound too well at room temperature. More likely to be a 'Solvent A' in a mixed system. |

| Water | 100 | 80.1 | 1.000 | Anti-Solvent (for freebase): The freebase is unlikely to be soluble. Possible Solvent (for salts): If the compound is a hydrochloride salt, water (often mixed with an alcohol) is a primary candidate.[12] |

Data compiled from multiple sources.[14][16]

IV. Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is used when a single solvent with a high temperature solubility coefficient is identified.

-

Dissolution: Place the crude bromochlorophenyl piperazine (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of the chosen solvent (e.g., 3-4 mL).

-

Heating: Begin stirring and gently heat the solvent to a near-boil. Causality Check: Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and reduces the risk of ignition if using a flammable solvent.

-

Achieve Saturation: Continue adding the solvent dropwise from a pipette or burette until the solid completely dissolves. It is critical to add only the minimum amount of hot solvent required to achieve dissolution; adding excess solvent will dramatically reduce the final yield.[1][4]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-